[4-(4-fluorophenoxy)butyl]dimethylamine oxalate
Overview
Description
[4-(4-fluorophenoxy)butyl]dimethylamine oxalate is a useful research compound. Its molecular formula is C14H20FNO5 and its molecular weight is 301.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.13255090 g/mol and the complexity rating of the compound is 227. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Remediation
Research into the photoassisted Fenton reaction, which involves the rapid decomposition of organic pollutants in water, highlights the importance of compounds that can facilitate or undergo degradation through such processes. For instance, the study on the complete oxidation of metolachlor and methyl parathion in water via the photoassisted Fenton reaction demonstrates the role of specific chemical intermediates, such as oxalate, in environmental remediation technologies (Pignatello & Sun, 1995).
Fluorescence Studies and Protein Interaction
The development of an unnatural amino acid based on solvatochromic fluorophore for studying protein-protein interactions underscores the utility of fluorophore-based compounds in biochemical research. This research offers a powerful tool for dynamic studies of biological systems, indicating how derivatives of dimethylamine compounds can be applied in probing and understanding protein interactions (Loving & Imperiali, 2008).
Material Science and Sensor Development
Investigations into polymers and materials, such as the development of polysiloxanes containing phenolic and fluorophenolic functional groups, showcase the relevance of these compounds in creating chemosensitive coatings for sensors. This is particularly significant in the fields of gas sensors and environmental monitoring, where the precise detection of chemical species is crucial (Grabka, Jasek, & Witkiewicz, 2021).
Electrochemistry and Oxidation Studies
Electrochemical studies on compounds like 2,6-di-tert-buthyl-4-(4-dimethylaminophenyl)phenol provide insights into the oxidation mechanisms and the behavior of phenol derivatives, which are essential for understanding redox processes in various chemical and biochemical systems (Speiser & Rieker, 1979).
Properties
IUPAC Name |
4-(4-fluorophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO.C2H2O4/c1-14(2)9-3-4-10-15-12-7-5-11(13)6-8-12;3-1(4)2(5)6/h5-8H,3-4,9-10H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBILPKWQSAYQBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCOC1=CC=C(C=C1)F.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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